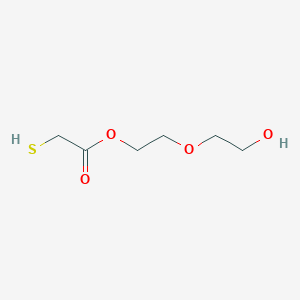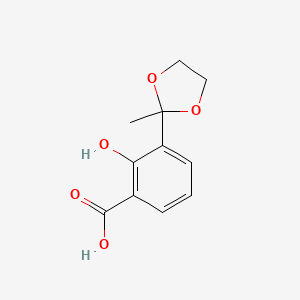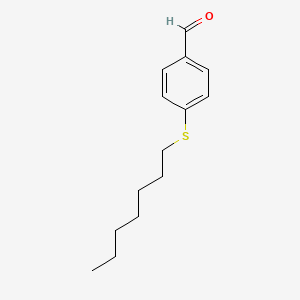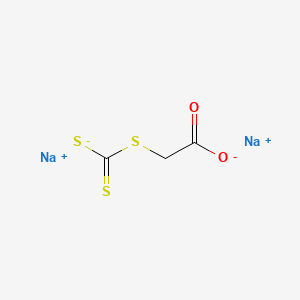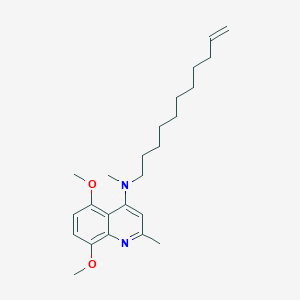
5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the quinoline family, which is characterized by a heterocyclic aromatic structure. The presence of methoxy groups and a long alkyl chain with a double bond adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of 5,8-dimethoxyquinoline with an appropriate alkyl halide, followed by the introduction of the dimethylamine group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.
Reduction: The double bond in the alkyl chain can be reduced to form a saturated alkyl chain.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce saturated alkyl chains.
Scientific Research Applications
5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine involves its interaction with specific molecular targets. The methoxy groups and the quinoline core can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
5,8-Dimethoxyquinoline: Lacks the alkyl chain and dimethylamine group.
N,N-Dimethylquinolin-4-amine: Lacks the methoxy groups and alkyl chain.
Uniqueness
5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine is unique due to the combination of methoxy groups, a long alkyl chain with a double bond, and a dimethylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88484-72-4 |
|---|---|
Molecular Formula |
C24H36N2O2 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
5,8-dimethoxy-N,2-dimethyl-N-undec-10-enylquinolin-4-amine |
InChI |
InChI=1S/C24H36N2O2/c1-6-7-8-9-10-11-12-13-14-17-26(3)20-18-19(2)25-24-22(28-5)16-15-21(27-4)23(20)24/h6,15-16,18H,1,7-14,17H2,2-5H3 |
InChI Key |
NSAMMMNPOAKDLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)N(C)CCCCCCCCCC=C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one](/img/structure/B14402899.png)
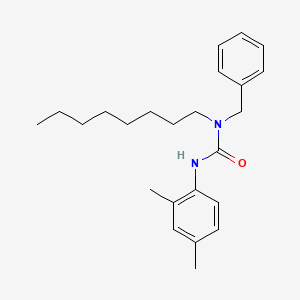
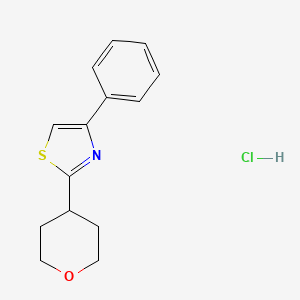
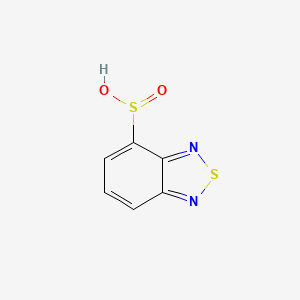
![2-[2-Bromoprop-2-enyl(methyl)amino]ethanol](/img/structure/B14402907.png)

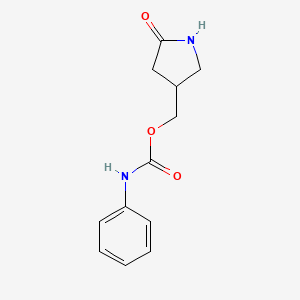


![Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol](/img/structure/B14402940.png)
